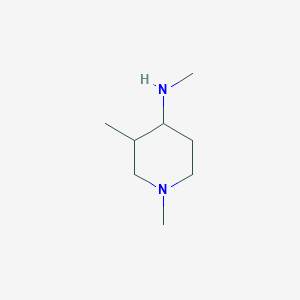

N,1,3-trimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1,3-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-6-10(3)5-4-8(7)9-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKFHLLWOCTYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,1,3 Trimethylpiperidin 4 Amine and Analogues

Established Reaction Pathways for Piperidin-4-amine Core Synthesis

The construction of the piperidin-4-amine core is a fundamental step in the synthesis of N,1,3-trimethylpiperidin-4-amine and related structures. Several reliable methods have been developed to achieve this, with reductive amination from piperidone precursors being a prominent and widely utilized strategy.

Reductive Amination Strategies from Piperidone Precursors

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. libretexts.org In the context of piperidin-4-amine synthesis, this reaction typically involves the condensation of a piperidone precursor with an amine to form an intermediate imine or enamine, which is then reduced to the desired amine. researchgate.netnih.gov

The choice of the starting piperidone is crucial as the substituent on the nitrogen atom can be carried through the synthesis or modified at a later stage. N-substituted 4-piperidones are valuable starting materials for creating a variety of 4-substituted piperidines. youtube.comacs.org These precursors can be synthesized through various methods, including the cyclization of primary amines with 1,5-dihalo-3-pentanones. google.com For instance, N-benzyl-4-piperidone can be used, with the benzyl (B1604629) group serving as a protecting group that can be removed later in the synthetic sequence. Commercially available N-Boc-4-piperidone is another common starting material, where the Boc (tert-butoxycarbonyl) group offers a readily cleavable protecting group. researchgate.net The use of such N-substituted derivatives allows for the direct synthesis of N-alkyl or N-aryl piperidin-4-amines.

A general representation of this approach is the reaction of an N-substituted 4-piperidone (B1582916) with an amine in the presence of a reducing agent. This one-pot procedure is highly efficient for generating diverse libraries of piperidin-4-amine analogues. organic-chemistry.org

Table 1: Examples of N-Substituted 4-Piperidone Derivatives in Synthesis

| N-Substituent | Precursor | Application |

| Benzyl | N-Benzyl-4-piperidone | Serves as a protecting group, removable by hydrogenolysis. |

| Boc | N-Boc-4-piperidone | Acid-labile protecting group, allows for easy deprotection. researchgate.net |

| Methyl | 1-Methyl-4-piperidone | Direct synthesis of N-methylated piperidine (B6355638) derivatives. chemicalbook.com |

| Tosyl | N-Tosyl-4-piperidone | Electron-withdrawing group, can influence reactivity. nih.gov |

The reduction of the intermediate imine is a critical step in the reductive amination process. The choice of reducing agent is important to ensure high yield and selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Several reducing agents are commonly employed for this transformation:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used for the reduction of imines. researchgate.net It is generally effective, though in some cases, it may also reduce the starting ketone if the reaction conditions are not carefully controlled. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is more selective for the reduction of imines and iminium ions over ketones and aldehydes, especially under mildly acidic conditions. masterorganicchemistry.comresearchgate.net This selectivity allows for the entire reductive amination process to be carried out in a single pot.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to sodium cyanoborohydride, it is highly effective for reductive aminations and has become a popular choice in modern organic synthesis. organic-chemistry.org

Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for imine reduction. libretexts.org This method is often clean and high-yielding.

The selection of the appropriate reducing agent depends on the specific substrate and the desired reaction conditions. masterorganicchemistry.com

Alkylation Approaches in N- and C-Methylation of Piperidine Rings

The introduction of methyl groups at the nitrogen (N-methylation) and carbon (C-methylation) atoms of the piperidine ring is a key step in the synthesis of this compound.

N-Methylation can be achieved through various methods. Direct alkylation of a secondary piperidine amine with a methylating agent like methyl iodide is a common approach. researchgate.net However, this can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. To avoid this, reductive amination of the secondary amine with formaldehyde (B43269) is a highly effective alternative.

C-Methylation at the C3 position of the piperidine ring is more challenging and often requires specific strategies. One approach involves the synthesis of a pyridine (B92270) precursor with the desired methyl group already in place, followed by reduction of the pyridine ring to a piperidine. odu.edu Another method involves the α-alkylation of a protected 4-piperidone enolate or a related derivative. nih.gov More advanced techniques, such as directed C-H activation, are also emerging as powerful tools for the selective methylation of C(sp3)−H bonds in complex molecules. escholarship.orgrsc.org

Reduction of Nitriles, Amides, and Nitro Compounds for Amine Formation

Reduction of Nitriles: A 4-cyanopiperidine (B19701) derivative can be reduced to the corresponding 4-(aminomethyl)piperidine. However, for the synthesis of a 4-aminopiperidine (B84694), a different precursor is needed. A more relevant approach involves the reduction of a 4-oximinopiperidine, which can be prepared from the corresponding 4-piperidone. The oxime is then reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reduction of Amides: A 4-carboxamidopiperidine can be reduced to the corresponding 4-aminopiperidine using a strong reducing agent like LiAlH₄. libretexts.org This method provides a direct route to the amine from a carboxylic acid derivative.

Reduction of Nitro Compounds: A 4-nitropiperidine (B3164321) derivative can be reduced to the 4-aminopiperidine. This is analogous to the common method of preparing arylamines from nitroarenes. libretexts.org The reduction can be achieved using various reagents, including catalytic hydrogenation or metals in acidic media (e.g., tin or iron in HCl). sjtu.edu.cn

Rearrangement Reactions (e.g., Curtius) in Amine Synthesis

Rearrangement reactions provide an elegant and powerful method for the synthesis of amines, often with excellent control of stereochemistry. The Curtius rearrangement is a notable example that can be applied to the synthesis of piperidin-4-amines. wikipedia.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.orgrsc.org In the context of piperidine synthesis, a carboxylic acid derivative at the 4-position of the piperidine ring can be converted to an acyl azide. This is typically achieved by treating the corresponding acyl chloride or mixed anhydride (B1165640) with sodium azide. The subsequent rearrangement, followed by hydrolysis, yields the desired 4-aminopiperidine. nih.gov

A significant advantage of the Curtius rearrangement is that it proceeds with retention of configuration at the migrating carbon atom. nih.govnih.gov This is particularly valuable in the synthesis of chiral piperidine derivatives. The reaction is also tolerant of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.org One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) have been developed to avoid the isolation of potentially explosive acyl azides. nih.gov

Stereochemical Control and Asymmetric Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is a significant challenge due to the presence of multiple chiral centers. The spatial arrangement of the methyl group at the C3 position and the amine group at the C4 position of the piperidine ring dictates the molecule's three-dimensional structure and, consequently, its biological and chemical properties. Advanced synthetic methods are therefore required to control the stereochemistry at these centers.

Diastereoselective Approaches to Piperidine Ring Stereochemistry

Achieving the desired relative stereochemistry of the substituents on the piperidine ring is a primary focus of synthetic efforts. Various diastereoselective strategies have been developed to control the formation of the piperidine core. These methods often involve the cyclization of acyclic precursors where the stereochemistry of existing chiral centers influences the formation of new ones.

One common approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. In this method, the relative stereochemistry between the C2 and C3 positions can be controlled through either kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov Furthermore, the stereochemical relationship between substituents at the C2 and C6 positions can be dictated by the choice of reducing agent for an imine or acyliminium ion intermediate. For instance, triacetoxyborohydride reduction tends to produce cis products, while triethylsilane in the presence of trifluoroacetic acid or a Lewis acid-catalyzed reduction with lithium aluminum hydride can yield the trans isomer. nih.gov

Another powerful strategy is the use of chiral auxiliaries. Commercially available chiral amines can be incorporated into the synthetic sequence to induce asymmetry. For example, an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been shown to produce highly substituted piperidines with excellent diastereocontrol. rsc.orgrsc.org This method allows for the creation of enantiomerically pure piperidines, which can then be derivatized for various applications. rsc.orgrsc.org

Recent advancements also include chemo-enzymatic methods. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, offering a sustainable route to these chiral scaffolds. nih.gov

Table 1: Comparison of Diastereoselective Synthetic Methods for Substituted Piperidines

| Method | Key Transformation | Stereochemical Control | Typical Reagents | Reference |

|---|---|---|---|---|

| Nitro-Mannich/Cyclization | Ring construction | Kinetic vs. Thermodynamic protonation, choice of reducing agent | Nitroketone, phenylmethanimine, NaBH(OAc)₃, Et₃SiH/TFA, LiAlH₄ | nih.gov |

| Chiral Auxiliary-Induced Condensation | NAE condensation | Exocyclic chirality transfer | Chiral amine, nitroalkene, enone | rsc.orgrsc.org |

| Chemo-enzymatic Cascade | Asymmetric dearomatization | Enzyme-catalyzed reduction | Amine oxidase, ene imine reductase | nih.gov |

| Rh-catalyzed Asymmetric Reductive Heck | Carbometalation | Chiral Rh catalyst | Arylboronic acids, pyridine-1(2H)-carboxylate | nih.govacs.org |

Enantioselective Methodologies for Chiral Amine Centers

The establishment of the chiral amine center at the C4 position with a specific absolute configuration is another critical aspect of synthesizing isomers of this compound. Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral amines. acs.org This often involves the reduction of a prochiral enamine or imine precursor using a chiral catalyst.

For instance, iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of enamines to produce chiral amines with high enantioselectivity. acs.org The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excesses.

Another innovative approach is the enantioselective, radical-mediated δ-C–H cyanation of acyclic amines. scribd.com This method utilizes a chiral copper catalyst to achieve regio- and enantioselective C-C bond formation, leading to the synthesis of chiral piperidines from simple linear amines. scribd.com The resulting aminonitriles can then be cyclized to form the desired chiral piperidine. mdpi.com

Furthermore, the dearomatization of pyridines offers a versatile entry to chiral piperidines. A stepwise dearomatization/borylation of pyridines, catalyzed by a copper(I) complex, provides enantioenriched 3-boryl-tetrahydropyridines. nih.govacs.org The resulting stereogenic C-B bond can be stereospecifically transformed to introduce the desired amine functionality. nih.govacs.org

Scaffold-Based Synthesis and High-Throughput Library Generation

The piperidine ring is a privileged scaffold in medicinal chemistry, and the ability to rapidly generate libraries of diverse derivatives is highly valuable for drug discovery and chemical biology research. nih.govresearchgate.net

Modular Synthetic Design Principles for Piperidine Scaffolds

Modular synthesis allows for the efficient construction of a wide range of analogues from a common intermediate or building block. news-medical.netmedhealthreview.com This approach is particularly well-suited for creating libraries of substituted piperidines.

A recently developed modular strategy involves a two-step process combining biocatalytic C-H oxidation and radical cross-coupling. news-medical.netmedhealthreview.com In the first step, an enzyme selectively hydroxylates the piperidine ring. This is followed by a nickel-electrocatalyzed radical cross-coupling to introduce various substituents. This method significantly simplifies the synthesis of complex piperidines by avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.netmedhealthreview.com

Another modular approach utilizes an orthogonally protected piperidine tricarboxylic acid diester, which can be synthesized on a large scale. nih.gov This intermediate can then undergo sequential decarboxylative functionalizations using modern transition metal-catalyzed or photocatalytic methods to generate a variety of highly elaborated chiral piperidines. nih.gov

The design of molecular scaffolds often involves the use of hub molecules that can be derivatized in a controlled manner. mdpi.com While not specific to this compound, the principles of using tri- or tetra-functional hubs can be applied to create complex piperidine-based structures.

Table 2: Modular Synthetic Platforms for Piperidine Derivatives

| Platform | Key Steps | Advantages | Reference |

|---|---|---|---|

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Enzymatic hydroxylation, Ni-electrocatalyzed cross-coupling | Streamlined synthesis, avoids protecting groups and precious metals | news-medical.netmedhealthreview.com |

| Decarboxylative Functionalization | Synthesis of a versatile piperidine tricarboxylate intermediate, sequential functionalization | Scalable, allows for diverse substitution patterns | nih.gov |

| Fragment-Based Elaboration | Synthesis of 3-D building blocks, cross-coupling with fragment hits | Enables 3-D growth of fragments, useful for drug discovery | acs.org |

Integration of this compound Derivatives into Research Compound Libraries

The integration of this compound derivatives into research compound libraries provides a valuable resource for screening campaigns aimed at identifying new biologically active molecules. High-throughput synthesis methods are essential for populating these libraries with a large number of diverse compounds.

The modular synthetic strategies described above are particularly amenable to high-throughput synthesis. news-medical.netmedhealthreview.comnih.gov By systematically varying the building blocks and reagents used in the modular steps, large libraries of piperidine derivatives with diverse substitution patterns and stereochemistries can be rapidly assembled. For example, a library of piperidines can be generated by coupling a common piperidine core with a variety of carboxylic acids, amines, or other functional groups.

The use of solid-phase synthesis, where the piperidine scaffold is attached to a resin, can further facilitate the high-throughput generation of derivatives by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

The resulting compound libraries, containing a wide range of this compound analogues, can then be screened against various biological targets to identify new lead compounds for drug discovery or as chemical probes to investigate biological processes.

Advanced Analytical Characterization of N,1,3 Trimethylpiperidin 4 Amine

Chromatographic Separation Techniques for Amine Derivatives

Chromatography is an indispensable tool for separating and analyzing complex mixtures. For amine derivatives such as N,1,3-trimethylpiperidin-4-amine, various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The successful analysis of amines by GC often requires derivatization to improve their volatility and thermal stability, as well as to reduce peak tailing caused by their polar nature. Common derivatizing agents for amines include acylating, silylating, and alkylating reagents. For this compound, derivatization of the primary amine group can significantly enhance its chromatographic behavior.

The choice of the stationary phase in the GC column is also critical. Columns with a stationary phase of intermediate polarity are often preferred for the separation of derivatized amines. These phases can effectively interact with the analytes, providing good separation efficiency.

| Parameter | Description |

| Typical Columns | Mid-polarity phases (e.g., 5% phenyl-methylpolysiloxane) |

| Detectors | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | Often required to improve volatility and reduce peak tailing (e.g., acylation, silylation) |

Liquid chromatography offers a versatile alternative to GC, particularly for non-volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. For a compound like this compound, which lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity. Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be reacted with the primary amine group to yield highly fluorescent derivatives, allowing for trace-level detection.

Reversed-phase HPLC is the most common mode used for the separation of such derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to control the ionization state of the analyte and improve peak shape.

| Detection Method | Derivatizing Agent | Advantages |

| UV Detection | UV-absorbing tags | Broad applicability |

| Fluorescence Detection | Dansyl chloride, o-phthalaldehyde (OPA) | High sensitivity and selectivity |

Ion chromatography is a specialized form of liquid chromatography designed for the separation of ionic species. Given that this compound is a basic compound that can be readily protonated to form a cation, IC is a well-suited technique for its analysis.

In a typical IC setup, a cation-exchange column is used to separate the protonated amine from other cations in the sample matrix. The mobile phase is usually an acidic solution. Suppressed conductivity detection is then employed, where a suppressor device chemically reduces the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ion.

The coupling of chromatographic techniques with mass spectrometry provides unparalleled analytical power, combining the separation capabilities of chromatography with the sensitive and specific detection of MS.

For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. GC-MS would typically be used for the analysis of the derivatized, volatile form of the compound. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization.

LC-MS is arguably the more versatile technique for this compound, as it can analyze the molecule in its native, underivatized state. Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like amines. In positive ion mode, ESI would generate the protonated molecule [M+H]+, which can then be fragmented in the mass spectrometer to yield structural information. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

| Technique | Ionization Method | Key Information Obtained |

| GC-MS | Electron Ionization (EI) | Fragmentation pattern for structural elucidation |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight and structural information from fragmentation |

Liquid Chromatography (LC) Applications

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for the definitive confirmation of a molecule's structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful tools for this purpose.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the signals for the methyl groups, the piperidine (B6355638) ring protons, and the amine proton would provide a detailed map of the proton environment. ¹³C NMR spectroscopy would complement this by providing information about the carbon skeleton of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching vibrations.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity, and stereochemistry |

| ¹³C NMR | Carbon skeleton of the molecule |

| Infrared (IR) | Presence of functional groups (e.g., N-H, C-H, C-N) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The N-methyl group protons would likely appear as a singlet, while the C3-methyl group protons would present as a doublet due to coupling with the adjacent methine proton. The protons on the piperidine ring would show complex multiplets due to their diastereotopic nature and spin-spin coupling interactions.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons attached to the nitrogen atoms will be shifted downfield compared to the other aliphatic carbons in the piperidine ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | Downfield |

| C3-CH₃ | Doublet | Aliphatic region |

| Piperidine Ring Protons | Multiplets | Aliphatic region |

| C4-H (Methine) | Multiplet | Downfield (relative to other ring CH) |

| C4 (Methine) | - | Downfield (due to NH₂) |

| Other Ring Carbons | - | Aliphatic region |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl and methylene (B1212753) groups, and C-N bonds. wpmucdn.comorgchemboulder.com Primary amines typically exhibit two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The N-H bending vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aliphatic methyl and methylene groups will be observed in the 3000-2800 cm⁻¹ region. The C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3200 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aliphatic C-H | Stretching | 3000 - 2800 |

| Aliphatic C-N | Stretching | 1250 - 1020 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS provides an accurate mass measurement, confirming its molecular formula.

The theoretical exact mass of this compound (C₈H₁₈N₂) can be calculated by summing the exact masses of its constituent atoms. This highly accurate mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Theoretical Exact Mass | 142.146998583 Da |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like liquid chromatography. thermofisher.com For a compound like this compound, which lacks a strong chromophore or fluorophore, derivatization is essential to enhance its detection and quantification.

Pre- and Post-Column Derivatization in Liquid Chromatography

In liquid chromatography (LC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent prior to chromatographic separation. mdpi.com This approach offers several advantages, including the potential for removal of excess reagent and by-products, and the ability to optimize reaction conditions for maximum yield. mdpi.com The resulting derivatives often exhibit improved chromatographic behavior and enhanced detectability. thermofisher.com

Post-column derivatization is performed after the components of the sample have been separated on the LC column. nih.gov The column effluent is mixed with a reagent solution, and the reaction product is then directed to the detector. actascientific.com This method is advantageous when the analyte is unstable or when the derivatization reaction is not compatible with the separation conditions. actascientific.com However, it can lead to band broadening due to the additional volume of the reaction coil. nih.gov

Selection of Derivatizing Reagents (e.g., Dansyl Chloride, OPA, FMOC)

The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte and the desired detection method. For amines like this compound, several reagents are commonly used. thermofisher.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives that are stable and can be readily detected by fluorescence or UV detectors. nih.govresearchgate.netnih.gov The reaction is typically carried out in an alkaline medium. researchgate.netnih.gov Dansylation can improve the retention of amine compounds in reversed-phase chromatography and enhance their ionization efficiency in mass spectrometry. google.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to produce intensely fluorescent isoindole derivatives. jascoinc.com A major limitation of OPA is that it does not react with secondary amines. nih.govjascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.netnih.govresearchgate.net This makes it particularly useful for the analysis of samples containing a mixture of primary and secondary amines. jascoinc.com The derivatization reaction is typically performed under alkaline conditions. researchgate.net

The selection among these and other reagents will depend on the specific analytical requirements, including the need to derivatize a secondary amine and the desired sensitivity and selectivity of the method. nih.govdss.go.th

Summary of Common Derivatizing Reagents for Amines

| Reagent | Target Amines | Detection Method | Key Features |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary nih.govnih.gov | Fluorescence, UV, Mass Spectrometry google.com | Forms stable, highly fluorescent derivatives. nih.gov |

| o-Phthalaldehyde (OPA) | Primary only nih.govjascoinc.com | Fluorescence | Rapid reaction, but does not react with secondary amines. jascoinc.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary researchgate.netresearchgate.net | Fluorescence | Versatile for mixtures of primary and secondary amines. jascoinc.com |

Computational Chemistry and Molecular Modeling of N,1,3 Trimethylpiperidin 4 Amine

Theoretical Frameworks in Molecular Modeling and Simulation

The foundation of molecular modeling lies in a set of theoretical frameworks that approximate the behavior of molecules. The choice of method depends on a trade-off between computational cost and accuracy, with different approaches being suitable for different types of scientific questions.

Quantum mechanical (QM) calculations are based on the principles of quantum physics and provide a highly accurate description of electronic structure. researchgate.net These methods, which solve approximations of the Schrödinger equation, can be used to determine various molecular properties. researchgate.net

Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a molecule based on its electron density. jksus.org DFT offers a good balance between accuracy and computational expense, making it suitable for studying the geometry, vibrational frequencies, and electronic properties of molecules like N,1,3-trimethylpiperidin-4-amine. jksus.org For piperidine (B6355638) derivatives, DFT has been used to determine metabolic selectivity and other properties. researchgate.net Semi-empirical methods, such as AM1 and PM3, offer a faster but less accurate alternative by incorporating experimental parameters. researchgate.netchemjournal.kz These methods are particularly useful for larger systems where full QM calculations are prohibitive. researchgate.net QM calculations on piperidine derivatives have been used to determine spatial, electronic, and energy characteristics, which help in establishing thermodynamic stability and reactivity. chemjournal.kz

Table 1: Representative Molecular Properties of a Substituted Piperidine Calculated via QM Methods

| Property | Description | Typical Calculated Value (Example) |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its elements. | -30 to -50 kcal/mol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. | -8.0 to -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. | 1.5 to 3.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 9.5 to 12.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 2.5 Debye |

Note: The values in this table are illustrative for a generic substituted piperidine and would need to be specifically calculated for this compound.

Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system. dntb.gov.ua This approach is significantly faster than QM methods, allowing for the simulation of large molecular systems like proteins or solvated molecules over longer timescales. nih.gov

The functions and parameters used to describe the energy of the system are known as a force field . Force fields are empirically derived and include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of MM simulations is highly dependent on the quality of the force field used. For organic molecules like piperidine derivatives, common force fields include AMBER, CHARMM, and OPLS. These methods are essential for exploring the vast conformational space of flexible molecules and for running molecular dynamics simulations. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution for studying chemical processes within large, complex environments, such as an enzyme's active site. nih.govwikipedia.org This approach partitions the system into two regions: a smaller, chemically active part (e.g., the ligand and key active site residues) which is treated with computationally expensive QM methods, and the larger surrounding environment (e.g., the rest of the protein and solvent) which is described by more efficient MM methods. nih.govwikipedia.org

The QM/MM approach combines the accuracy of QM for the reactive center with the speed of MM for the environment. wikipedia.orgnih.gov This allows for the detailed study of phenomena like bond-making and bond-breaking during enzymatic reactions or the precise electronic interactions between a ligand and its receptor, which would be computationally intractable using QM methods alone. nih.gov The interaction between the QM and MM regions can be modeled at different levels of theory, including mechanical embedding, electronic embedding, or polarized embedding. wikipedia.org

Conformational Analysis and Energetic Landscape Exploration

The piperidine ring, the core structure of this compound, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, other conformers like the twist-boat are also possible, though typically higher in energy. nih.gov For this compound, the key conformational questions revolve around the axial or equatorial positioning of the four substituents on the six-membered ring.

The two primary chair conformations of the piperidine ring interconvert rapidly. wikipedia.org In N-methylpiperidine, the conformer with the N-methyl group in the equatorial position is significantly more stable (by about 3.16 kcal/mol) than the axial conformer. wikipedia.org The preference for substituents to occupy the equatorial position is a general principle that minimizes steric clashes known as 1,3-diaxial interactions.

For this compound, a detailed conformational analysis would involve calculating the relative energies of all possible chair conformers. The most stable conformer would likely be the one that places the maximum number of bulky substituents (the methyl groups and the amine group) in the more spacious equatorial positions. Computational methods like DFT can be employed to calculate the Gibbs free energy of each conformer to predict their relative populations at equilibrium. nih.gov

Table 2: Hypothetical Relative Energies of this compound Chair Conformers

| Conformer ID | N1-Methyl Position | C3-Methyl Position | C4-Amine Position | Relative Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Conf-1 | Equatorial | Equatorial | Equatorial | 0.00 | >95 |

| Conf-2 | Equatorial | Equatorial | Axial | ~2.0 - 2.5 | <5 |

| Conf-3 | Equatorial | Axial | Equatorial | ~1.7 - 2.2 | <5 |

| Conf-4 | Axial | Equatorial | Equatorial | ~3.2 - 3.7 | <1 |

Note: This table presents a hypothetical energetic landscape based on established principles of conformational analysis for substituted piperidines. wikipedia.orgnih.gov The exact energy differences would require specific calculations for this molecule.

Molecular Docking and Dynamics Simulations in Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. mdpi.comajchem-a.com

In a typical molecular docking study, the three-dimensional structure of the target protein is required. The ligand, this compound, would be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity for numerous possible poses. The results predict the most stable binding mode and the specific interactions that stabilize the ligand-receptor complex.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The primary amine at the C4 position and the tertiary amine in the ring are potential hydrogen bond donors (when protonated) and acceptors, respectively. These groups could form crucial hydrogen bonds with polar residues in the receptor's active site. mdpi.com

Hydrophobic Interactions: The three methyl groups provide hydrophobic character, which can lead to favorable van der Waals interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The nitrogen atoms can be protonated at physiological pH, resulting in a positive charge that can form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-receptor complex over time.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description | Predicted Outcome |

| Binding Affinity (ΔG) | The estimated free energy of binding; more negative values indicate stronger binding. | -7.0 to -9.5 kcal/mol |

| Inhibition Constant (Ki) | The concentration of inhibitor required to reduce enzyme activity by half, calculated from binding affinity. | Low micromolar (µM) to high nanomolar (nM) range |

| Key Interacting Residues | Amino acid residues in the binding site that form significant interactions with the ligand. | Asp145 (Salt Bridge), Gln85 (H-bond), Val30 (Hydrophobic), Leu130 (Hydrophobic) |

| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and the protein. | C4-NH2 with Asp145 backbone; N1 with Gln85 side chain |

Note: This table is a hypothetical representation of potential docking results. The specific interactions and binding affinity are dependent on the actual protein target.

Binding Free Energy Calculations (e.g., MM/GBSA)

Binding free energy calculations are crucial computational methods used to estimate the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. These calculations provide a more accurate prediction of binding affinity than standard molecular docking scores alone. nih.gov One of the most common and balanced approaches is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. tandfonline.comnih.gov

The MM/GBSA technique calculates the binding free energy by considering the energy of the protein-ligand complex and the individual energies of the protein and ligand when they are unbound in solvent. nih.gov This "end-point" method involves running molecular dynamics (MD) simulations to generate a set of conformations (snapshots) of the molecule in its binding site. The free energy is then calculated for these snapshots, averaging the results to provide a more reliable estimate.

The total binding free energy (ΔG_bind) is composed of several terms:

Molecular Mechanics Energy (ΔE_MM): This includes internal energies (bond, angle, torsion) as well as van der Waals and electrostatic interactions between the ligand and the protein.

Solvation Free Energy (ΔG_solv): This term accounts for the energy change associated with desolvating the ligand and the protein's binding site upon binding. It is further divided into polar and non-polar contributions. The Generalized Born (GB) model is used for the polar part, and a term proportional to the solvent-accessible surface area (SASA) is used for the non-polar part.

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon binding, which is often the most computationally expensive part to calculate and is sometimes omitted for relative ranking of similar compounds.

For a series of this compound analogues, MM/GBSA would be used to rank their predicted binding affinities, helping to prioritize which compounds should be synthesized and tested experimentally.

Table 1: Illustrative MM/GBSA Binding Free Energy Data for Hypothetical this compound Analogues

| Compound ID | ΔG_bind (kcal/mol) | ΔE_MM (kcal/mol) | ΔG_solv (kcal/mol) | Notes |

| This compound | -45.5 | -65.2 | +19.7 | Parent compound |

| Analogue A (R-group 1) | -52.1 | -75.8 | +23.7 | Favorable electrostatic interactions |

| Analogue B (R-group 2) | -48.9 | -70.1 | +21.2 | Improved van der Waals contacts |

| Analogue C (R-group 3) | -41.3 | -60.5 | +19.2 | Steric clash observed in simulation |

This table is for illustrative purposes to demonstrate how MM/GBSA data is typically presented.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. They aim to understand how specific structural features of a molecule, like the substituents on the piperidine ring of this compound, influence its biological activity (SAR) and physicochemical properties (SPR). The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net Computational modeling plays a vital role in elucidating these relationships.

For this compound, SAR studies would involve systematically modifying its structure—for instance, by changing the methyl groups on the nitrogen or the piperidine ring—and observing the effect on its interaction with a biological target. Computational techniques like molecular docking and the binding free energy calculations discussed above can predict these effects before any chemical synthesis is performed.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For a series of analogues of this compound, a QSAR model could predict the activity of new, unsynthesized compounds.

The process involves:

Data Set Collection: A series of piperidine analogues with experimentally measured biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and 3D properties. nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates a selection of the most relevant descriptors with the observed biological activity. tandfonline.comnih.gov

Validation: The model's predictive power is rigorously tested using internal validation techniques and, ideally, an external set of compounds not used in the model's creation. tandfonline.com

QSAR models for piperidine derivatives have successfully used a variety of descriptors to correlate structure with activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies for Piperidine Analogues

| Descriptor Type | Examples | Description |

| Physicochemical | LogP, Molar Refractivity (MR) | Relates to hydrophobicity and steric bulk. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. elsevierpure.com |

| Topological | Molecular Connectivity Indices | Quantifies the branching and shape of the molecule's atomic structure. |

| 3D/Steric | Steric (Refractivity), van der Waals Volume | Describes the three-dimensional shape and volume of the molecule. nih.govresearchgate.net |

| Field-Based | CoMFA/CoMSIA Fields | Represents steric, electrostatic, hydrophobic, and hydrogen bonding fields around the molecules. researchgate.net |

In Silico Design Principles for this compound Analogues

In silico design leverages the insights gained from SAR, QSAR, and molecular modeling to rationally create new analogues with improved properties. For this compound, several design principles could be applied.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to visualize how this compound fits into the binding site. nih.gov This allows for the rational design of new analogues that can form stronger or more specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the target protein. For example, computational studies on other piperidine-based compounds have identified crucial interactions that guide further optimization. nih.gov

Scaffold Morphing and Bioisosteric Replacement: This technique involves replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres). mdpi.com For this compound, one might replace the piperidine ring with another heterocycle or change the methyl substituents to other small alkyl groups to modulate potency, selectivity, or pharmacokinetic properties like ADME (Absorption, Distribution, Metabolism, and Elimination). mdpi.com This approach can lead to the discovery of novel chemical scaffolds. nih.gov

Pharmacophore-Guided Design: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. A model could be built based on this compound and other active piperidine derivatives. This model would then serve as a template to design new molecules that fit its features, increasing the probability of them being active.

QSAR-Guided Design: Once a predictive QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. researchgate.net Designers can systematically alter the structure of this compound in silico and use the QSAR model to identify modifications most likely to enhance activity.

These computational strategies provide a powerful, resource-efficient framework for the optimization of lead compounds like this compound in drug discovery programs.

Mechanistic Investigations of N,1,3 Trimethylpiperidin 4 Amine and Its Analogues in Vitro and Molecular Level

Elucidation of Molecular Interaction Mechanisms with Enzymatic Targets (In Vitro)

Direct Binding Assays and Affinity Determination

Characterization of Ligand-Protein Binding Events and Their Molecular Basis

Beyond their antifungal properties, piperidine (B6355638) derivatives have been investigated for their potential in other therapeutic areas, including cancer. These investigations have revealed interactions with different protein targets, providing a broader understanding of their molecular basis of action.

Analysis of Binding to Specific Protein Domains (e.g., BCL6 BTB domain)

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a key driver in certain types of cancer, such as diffuse large B-cell lymphoma. nih.govnih.gov The BTB domain of BCL6 is essential for its function, as it mediates the protein-protein interactions necessary for transcriptional repression. nih.govresearchgate.net Small molecules that can bind to the BTB domain and disrupt these interactions are therefore of significant therapeutic interest. nih.gov

Several studies have identified piperidine-containing compounds as inhibitors of the BCL6 BTB domain. While direct binding data for N,1,3-trimethylpiperidin-4-amine is not specified, research on analogous structures provides valuable insights. These inhibitors are designed to fit into a lateral groove on the surface of the BTB domain, a site critical for the recruitment of co-repressor proteins. nih.gov

Structural Determinants of Binding Affinity and Specificity

The binding affinity and specificity of piperidine derivatives for the BCL6 BTB domain are dictated by their specific structural features. The piperidine ring itself often serves as a central scaffold, with substituents positioned to interact with key residues within the binding pocket of the BTB domain. nih.gov

X-ray crystallography studies of BCL6 BTB in complex with piperidine-containing inhibitors have revealed the precise nature of these interactions. For example, specific substitutions on the piperidine ring can form hydrogen bonds and hydrophobic interactions with amino acid residues lining the binding groove. The stereochemistry of these substituents is often crucial, with different enantiomers exhibiting significantly different binding affinities and biological activities. nih.gov

Table 2: Binding Affinity of Piperidine Analogs to BCL6 BTB Domain

| Compound Type | Key Structural Feature | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| Piperidine-based BCL6 Inhibitor | Specific stereochemistry | Nanomolar range | nih.gov |

| Piperidine-based BCL6 Degrader | Induces protein degradation | Potent cellular activity | pdbj.org |

Cellular and Subcellular Effects (In Vitro)

The molecular interactions of this compound and its analogs translate into a range of effects at the cellular and subcellular levels, which have been characterized through various in vitro assays.

Studies on piperidine derivatives with structural similarities to this compound have demonstrated significant cytotoxic effects on various cancer cell lines. researchgate.netresearchgate.net For instance, certain N-substituted piperidine derivatives have been shown to induce cell death in human cancer cells. researchgate.net The mechanisms underlying this cytotoxicity can be multifaceted, including the induction of apoptosis and cell cycle arrest.

The subcellular localization of these compounds is a critical factor in their mechanism of action. For those targeting sterol biosynthesis, the primary site of action is the endoplasmic reticulum, where these enzymes are located. For compounds targeting BCL6, a nuclear localization is required to interact with the transcriptional repressor. While specific subcellular localization studies for this compound are not widely reported, the known targets of its analogs suggest that these compounds are designed to penetrate cells and accumulate in the relevant subcellular compartments to exert their biological effects.

Modulation of Specific Cellular Pathways

While direct studies on this compound are limited, research into analogous piperidine-containing structures offers insights into potential cellular pathways that may be affected. For instance, N-aryl-piperidine-4-carboxamides have been identified as inhibitors of MALT1 proteolytic activity, which is a critical component in the activation of the NF-κB pathway. gavinpublishers.com This pathway is a key regulator of inflammatory responses, cell survival, and proliferation.

Furthermore, various piperidine derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin. nih.gov The substitution pattern on the piperidine ring has been shown to be a determining factor for both the potency and selectivity of MAO inhibition. nih.gov For example, studies on coumarin (B35378) derivatives with substituted piperidinyl moieties revealed that the position of substituents on the piperidine ring significantly influences MAO-B inhibition. nih.gov Specifically, compounds with a 1,3-substituted piperidine ring demonstrated potent activity. nih.gov

Interference with Macromolecular Assembly Processes (e.g., Viral Assembly Inhibition)

A significant area of investigation for analogues of this compound is their ability to interfere with the assembly of macromolecules, particularly in the context of viral infections.

Research has identified a 4-aminopiperidine (B84694) (4AP) scaffold as a potent inhibitor of the assembly and release stages of the Hepatitis C Virus (HCV) life cycle. nih.gov Initial high-throughput screening identified a hit compound that demonstrated efficacy in a cell-based HCV assay, and subsequent studies indicated that its mechanism of action was not at the stage of viral replication but rather during the assembly of new infectious virus particles. nih.gov

In the realm of coronaviruses, a class of 1,4,4-trisubstituted piperidines has been shown to block viral replication in vitro. mdpi.com Mechanistic studies on a representative compound from this series excluded inhibition of viral entry or a late effect during virus maturation and release. mdpi.com Instead, the evidence points towards an inhibitory effect at the stage of viral polyprotein cleavage or the initiation of viral RNA synthesis. mdpi.com While the precise target is still under investigation, these findings highlight the potential for piperidine-based compounds to disrupt critical steps in the coronavirus life cycle. The development of broad-spectrum antiviral agents is a key goal, and piperidine-4-carboxamide analogues have demonstrated inhibitory activity against several human coronaviruses, including SARS-CoV-2 variants. gavinpublishers.com

Structure-Mechanism Relationships in Functional Analogues

The biological activity of piperidine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on the piperidine ring. Understanding these structure-mechanism relationships is crucial for the design of more potent and selective therapeutic agents.

Influence of Piperidine Ring Substitutions on Mechanistic Outcomes

Substituents on the piperidine ring play a pivotal role in determining the mechanistic outcome of the molecule's interaction with its biological target. This is evident in the development of antiviral and enzyme-inhibiting compounds.

In the case of 4-aminopiperidine-based HCV assembly inhibitors, a systematic exploration of structure-activity relationships (SAR) was conducted. nih.gov This involved synthesizing and testing a wide array of analogues with different functionalities on the piperidine nitrogen and at other positions. For instance, exploration around the phenyl ring connected to the piperidine scaffold led to the identification of optimal substitution patterns that enhanced inhibitory activity. nih.gov

Similarly, for the 1,4,4-trisubstituted piperidine-based coronavirus inhibitors, a detailed SAR analysis was performed to understand how different groups at the 1 and 4 positions of the piperidine ring affect antiviral potency. mdpi.com This allows for the fine-tuning of the molecule to improve its activity against various coronaviruses.

The influence of piperidine ring substitutions is also well-documented in the context of MAO inhibitors. For example, the position of a hydroxyl group on the piperidine ring can dramatically alter the inhibitory activity against MAO-A and MAO-B. nih.gov Studies have shown that para-substitution on the piperidine ring is generally preferred over meta-substitution for enhanced MAO inhibitory effects. nih.gov

Table 1: Influence of Piperidine Ring Substitutions on Antiviral Activity of 1,4,4-Trisubstituted Piperidine Analogues against HCoV-229E

| Compound | Substitution Pattern | EC50 (µM) |

| Analogue 1 | 1-adamantyl, 4-benzyl | >10 |

| Analogue 2 | 1-cyclohexyl, 4-benzyl | 1.2 |

| Analogue 3 | 1-tert-butyl, 4-benzyl | 0.8 |

This table is a representative example based on the type of data found in the cited literature and is for illustrative purposes.

Stereochemical Dependencies in Molecular Target Modulation

The stereochemistry of substituents on the piperidine ring can have a profound impact on the biological activity of the molecule. The specific three-dimensional arrangement of atoms can dictate how the compound fits into the binding site of its molecular target.

A clear example of this is seen in the development of 4-aminopiperidine-based HCV assembly inhibitors. The synthetic route allowed for the separation of cis- and trans-diastereomers of a key intermediate containing a cyclobutyl linker. nih.gov This enabled the synthesis and evaluation of stereochemically pure final compounds. The biological testing of these distinct diastereomers revealed that the stereochemistry of the cyclobutane (B1203170) linker significantly influenced the compound's ability to inhibit HCV assembly, with one diastereomer often being more potent than the other. nih.gov

This highlights the critical importance of controlling stereochemistry during the synthesis and development of piperidine-based compounds to ensure optimal interaction with their biological targets and, consequently, maximal therapeutic effect.

Table 2: Stereochemical Influence on HCV Assembly Inhibition for 4-Aminopiperidine Analogues

| Compound | Stereochemistry of Cyclobutyl Linker | HCV Replicon Assay EC50 (nM) |

| Analogue 76a | trans | 50 |

| Analogue 76b | cis | >1000 |

This table is a representative example based on the type of data found in the cited literature and is for illustrative purposes.

Future Research Directions and Emerging Applications in N,1,3 Trimethylpiperidin 4 Amine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

Future research into N,1,3-trimethylpiperidin-4-amine is likely to prioritize the development of new synthetic methods that offer greater efficiency and molecular diversity. Traditional approaches are being succeeded by more sophisticated strategies that promise to streamline the synthesis of complex piperidine (B6355638) analogues. mdpi.com

Key areas for future development include:

Cascade Reactions: These multi-step reactions occurring in a single pot can significantly shorten the synthetic pathway to highly substituted piperidines. mdpi.comajchem-a.com For instance, an iron-catalyzed reductive amination of ω-amino fatty acids has been shown to efficiently produce piperidines. mdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the formation of several new C-N and C-C bonds at once, offering a rapid and atom-economical route to complex molecules. mdpi.com A diastereoselective one-pot multicomponent protocol has been successfully used to create densely functionalized piperidine scaffolds under eco-friendly conditions. nih.gov

Stereoselective Synthesis: Given the importance of stereochemistry in pharmacology, developing methods for the stereoselective construction of piperidine rings is crucial. thieme-connect.com Recent advancements include the use of transition metal catalysts like rhodium, ruthenium, and nickel to achieve high diastereoselectivity. nih.gov An enzymatic platform has also been developed for the enantioselective synthesis of novel cyclopropane-containing spirocyclic nitrogen heterocycles. acs.org

Synthesis from Renewable Feedstocks: A significant leap towards sustainability involves the synthesis of piperidines from biomass. A notable example is the production of piperidine from the bio-based platform chemical furfural (B47365) using a surface single-atom alloy catalyst, achieving yields up to 93% under mild conditions. clinmedkaz.orgnih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Piperidine Derivatives

| Methodology | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Cascade Reactions | Increased efficiency, reduced waste, shorter synthesis time. | Could enable more direct routes to complex derivatives. | Iron-catalyzed reductive amination shows promise for piperidine ring formation. mdpi.com |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. | Ideal for generating libraries of analogues for screening. | Proven effective for creating densely functionalized piperidines. nih.gov |

| Stereoselective Synthesis | Precise control over 3D structure, crucial for biological activity. | Essential for developing specific, potent therapeutic agents. | Rhodium catalysis has been effective for synthesizing 3-substituted piperidines. nih.gov |

| Biomass Conversion | Use of renewable resources, reduces reliance on fossil fuels. | Offers a sustainable pathway for producing the core piperidine scaffold. | Successful synthesis from furfural demonstrates feasibility. clinmedkaz.orgnih.gov |

Application of Advanced Computational Approaches for Predictive Molecular Design

The future of designing this compound derivatives will heavily rely on advanced computational methods to predict molecular properties and guide synthesis. In silico techniques are becoming indispensable tools in drug discovery for accelerating the identification and optimization of lead compounds. clinmedkaz.org

Future computational research directions include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can elucidate the structural features of piperidine derivatives that are crucial for their biological activity. nih.gov For example, a QSAR analysis of piperidine analogues as farnesyltransferase inhibitors revealed that fractional negative charge on the van der Waals surface and aqueous solubility are important for activity. nih.gov Such models could be developed for this compound to predict its potential biological targets.

Molecular Docking: This technique can predict the binding orientation of a molecule to a target protein, providing insights into its mechanism of action. nih.govnih.gov Docking studies on piperidine derivatives have been used to understand their interactions with targets like acetylcholinesterase and telomerase. nih.govnih.gov Similar studies could identify likely protein targets for this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability and conformational behavior of a molecule within a biological environment. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonding and solvent-accessible surface area, which are critical for drug efficacy. researchgate.net

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against various biological targets to identify promising candidates for synthesis and testing. researchgate.netnih.gov This approach has been used to design novel piperidine derivatives as HSP70 inhibitors for drug-resistant tumors. nih.gov

Table 2: Computational Tools for Predictive Design of Piperidine-Based Molecules

| Computational Tool | Application in Drug Discovery | Relevance for this compound |

|---|---|---|

| QSAR | Identifies relationships between chemical structure and biological activity. | To predict the activity of new analogues and guide their design. nih.govresearchgate.net |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | To identify potential biological targets and understand binding interactions. nih.govnih.gov |

| MD Simulations | Simulates the motion of atoms and molecules over time. | To assess the stability of ligand-receptor complexes and study conformational changes. nih.govresearchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | To rapidly identify potential hit compounds from a virtual library of derivatives. researchgate.netnih.gov |

Exploration of Undiscovered Molecular Targets and Broad Biological Roles

The piperidine scaffold is a key component in a wide array of pharmaceuticals, suggesting that this compound and its future derivatives could interact with a variety of biological targets and exhibit diverse pharmacological activities. mdpi.comenamine.net While the specific biological roles of this compound are not yet extensively documented, the activities of related compounds provide a roadmap for future investigations.

Potential areas for exploration include:

Anticancer Activity: Piperidine derivatives have been investigated as potential treatments for cancer. clinmedkaz.orgnih.gov For instance, some have been designed as inhibitors of human heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov Others have shown antiproliferative properties against various cancer cell lines. nih.gov

Central Nervous System (CNS) Applications: The piperidine structure is found in numerous neurotropic drugs. clinmedkaz.org Research has explored piperidine derivatives as potential dopamine (B1211576) D4 receptor antagonists for use as antipsychotic agents. figshare.com Additionally, N-methylated compounds have shown enhanced inhibition of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. uqtr.ca

Antimicrobial Properties: There is growing interest in the antimicrobial effects of piperidine compounds. Derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant antimicrobial and antifungal activity. biomedpharmajournal.org Furthermore, N-methyl-4-piperidone-derived monoketone curcuminoids have shown moderate activity against various cariogenic bacteria. mdpi.com

Enzyme Inhibition: Piperidine analogues have been identified as inhibitors of various enzymes. For example, they have been studied as farnesyltransferase inhibitors and as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.govnih.gov

Integration of Green Chemistry Principles in Piperidine-4-amine Synthesis

A forward-looking approach to the chemistry of this compound must incorporate the principles of green chemistry to ensure that synthetic processes are environmentally sustainable. The development of eco-friendly methods for synthesizing piperidones and piperidines is an active area of research. figshare.comnih.gov

Future research will likely focus on:

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water has been successfully used as a solvent for the synthesis of piperidines from pyridines. nih.gov

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. One-pot multicomponent reactions are a prime example of an atom-economical approach to highly functionalized piperidines. nih.gov

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions with higher efficiency and selectivity. The development of heterogeneous catalysts, which can be easily separated and reused, is a particularly important goal. nih.gov

Renewable Starting Materials: As previously mentioned, the synthesis of piperidines from biomass-derived feedstocks like furfural represents a significant advancement in sustainable chemistry. clinmedkaz.orgnih.gov

Table 3: Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Benefit | Example |

|---|---|---|---|

| Alternative Solvents | Using water instead of volatile organic solvents. | Reduced environmental pollution and health hazards. | Hydrogenation of pyridines to piperidines in water. nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the product. | Minimizes waste generation. | One-pot multicomponent synthesis of functionalized piperidines. nih.gov |

| Catalysis | Employing catalysts to reduce energy consumption and improve selectivity. | Increased efficiency, lower energy costs, less waste. | Ruthenium heterogeneous catalyst for diastereoselective hydrogenation. nih.gov |

| Renewable Feedstocks | Using biomass as a starting material instead of petrochemicals. | Reduces reliance on fossil fuels, promotes sustainability. | Synthesis of piperidine from furfural. clinmedkaz.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,1,3-trimethylpiperidin-4-amine, and how are reaction conditions optimized?

- Answer : The synthesis of piperidine derivatives typically involves alkylation or reductive amination. For example, alkylation of a precursor like 4-aminopiperidine with methyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., acetonitrile) is a standard approach . Optimization includes controlling stoichiometry (e.g., excess methylating agent for complete substitution) and reaction time to minimize byproducts like over-alkylated species. Purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at N1 and N3 cause distinct splitting patterns in the 1-3 ppm range .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 144.25 g/mol) via ESI-MS, with fragmentation patterns indicating loss of methyl groups (e.g., [M-CH₃]+) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) to verify amine functionality .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its stereochemical complexity?

- Answer : Chiral resolution methods include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Retention times vary based on enantiomer interactions with the stationary phase .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. What computational strategies predict the biological activity of this compound against neurological targets?

- Answer :

- Molecular Docking : Simulate binding to acetylcholinesterase (AChE) or NMDA receptors using software like AutoDock Vina. Key interactions include hydrogen bonding with catalytic serine (AChE) or hydrophobic contacts with receptor pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with IC₅₀ values using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent binding modes .

Q. How do structural modifications (e.g., replacing methyl with ethyl groups) alter the compound’s pharmacokinetic properties?

- Answer :

- Lipophilicity : LogP increases with larger alkyl groups (e.g., ethyl), enhancing blood-brain barrier permeability but reducing solubility .

- Metabolic Stability : Methyl groups resist oxidative metabolism (via CYP450), while ethyl groups may undergo faster hydroxylation .

- Toxicity : Larger substituents increase steric hindrance, potentially reducing off-target binding .

Methodological Challenges

Q. How should researchers address contradictory data in studies investigating this compound’s receptor binding affinity?

- Heterogeneity Assessment : Calculate I² statistics to quantify variability across studies. For example, I² >50% indicates significant heterogeneity, necessitating subgroup analysis .

- Sensitivity Analysis : Exclude outlier studies (e.g., those using impure compounds) and re-evaluate effect sizes .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What in vitro and in vivo models are optimal for evaluating the compound’s neuroprotective effects?

- Answer :

- In Vitro : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure cell viability via MTT assay and caspase-3 activation .

- In Vivo : Rodent models of ischemic stroke (e.g., MCAO) with dosage ranges of 5-20 mg/kg. Assess outcomes via MRI (infarct volume) and behavioral tests (rotarod) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.